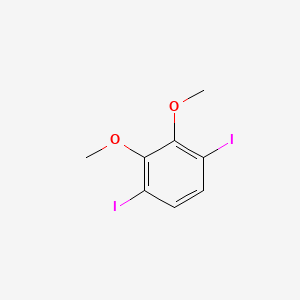

1,4-Diiodo-2,3-dimethoxybenzene

Description

1,4-Diiodo-2,3-dimethoxybenzene (C₈H₈I₂O₂, molecular weight 369.96 g/mol) is a halogenated aromatic compound featuring two iodine atoms at the 1,4-positions and methoxy groups at the 2,3-positions. It serves as a critical intermediate in organic synthesis, particularly for constructing electrocatalysts like Ru/RuO₂ nanospheres . Its synthesis involves iodination of 2,3-dimethoxy-1,4-bis(trimethylsilyl)benzene using iodine monochloride, followed by demethylation with BBr₃ to yield dihydroxy derivatives for further functionalization .

Propriétés

IUPAC Name |

1,4-diiodo-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVJASGIWTYZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462848 | |

| Record name | 1,4-Diiodo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51560-25-9 | |

| Record name | 1,4-Diiodo-2,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Diiodo-2,3-dimethoxybenzene can be synthesized through the double lithiation of 1,2-dimethoxybenzene (veratrole) followed by treatment with iodine

Industrial Production Methods

Industrial production methods for 1,4-diiodo-2,3-dimethoxybenzene are not well-documented in the literature. the synthetic route involving double lithiation and iodine treatment is likely scalable for industrial purposes, given the availability of reagents and the straightforward nature of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Diiodo-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The iodine atoms can be replaced by other electrophiles under suitable conditions.

Oxidation and Reduction: The methoxy groups can be oxidized or reduced depending on the reagents used.

Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as aluminum chloride (AlCl3) and other Lewis acids are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are effective.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using a Grignard reagent can introduce alkyl groups.

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Products may include demethylated or deiodinated compounds.

Applications De Recherche Scientifique

1,4-Diiodo-2,3-dimethoxybenzene is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Research into its potential therapeutic properties.

Industry: Used in the production of polymers and other materials with specific properties.

Mécanisme D'action

The mechanism of action of 1,4-diiodo-2,3-dimethoxybenzene involves its ability to undergo electrophilic aromatic substitution reactions. . This property makes it a versatile intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

2,3-Dibromo-1,4-dimethoxybenzene (C₈H₈Br₂O₂)

- Molecular Weight : ~294 g/mol (vs. 369.96 g/mol for the diiodo compound) .

- Reactivity : Bromine’s smaller atomic radius and higher electronegativity compared to iodine reduce its suitability as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). This makes the diiodo derivative more reactive in transition-metal-catalyzed reactions .

- Applications : Primarily used in electrophilic substitution reactions due to bromine’s moderate reactivity.

4-Fluoro-1,3-dimethoxybenzene (C₈H₉FO₂)

Alkoxy-Substituted Analogs

1,4-Diiodo-2,3-diethoxybenzene (C₁₀H₁₂I₂O₂)

- Synthesis : Derived from 1,2-diethoxybenzene via iodination, characterized by NMR and IR spectroscopy .

- Key Differences : Ethoxy groups increase steric hindrance and hydrophobicity compared to methoxy groups. This affects solubility in polar solvents and reactivity in nucleophilic environments .

1,4-Dimethoxybenzene (C₈H₁₀O₂)

- Applications: Used as a reference standard and synthetic precursor. Lacking halogens, it cannot participate in halogen-specific reactions (e.g., Ullmann coupling), unlike the diiodo compound .

Structural Variants with Extended Aromatic Systems

1,4-Diiodo-2,3-dimethoxynaphthalene

Heterocyclic Derivatives

1,2-Diamino-3,4-ethylenedioxybenzene (C₈H₁₀N₂O₂)

- Applications : Forms fluorescent imidazole derivatives with aldehydes. The ethylenedioxy group introduces rigidity, contrasting with the diiodo compound’s planar structure .

Cyclic Ethyl Orthoformate-Protected 1,4-Diiodo-2,3-catechol

- Function: A protected intermediate for electrocatalyst synthesis.

Data Tables

Table 1: Physical and Chemical Properties

Activité Biologique

1,4-Diiodo-2,3-dimethoxybenzene is a halogenated aromatic compound with potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

Synthesis

The synthesis of 1,4-diiodo-2,3-dimethoxybenzene typically involves electrophilic substitution reactions on a dimethoxybenzene scaffold. The presence of methoxy groups enhances the electron density of the aromatic ring, facilitating iodination reactions. The general synthetic route can be summarized as follows:

- Starting Material : 1,4-Dimethoxybenzene.

- Reagents : Iodine and an oxidizing agent (e.g., HIO3 or NBS).

- Reaction Conditions : The reaction is usually conducted in an inert atmosphere with controlled temperature to prevent unwanted side reactions.

The following table summarizes key aspects of the synthesis:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 1,4-Dimethoxybenzene | Iodine + Oxidant | 1,4-Diiodo-2,3-dimethoxybenzene |

Antioxidant Properties

Research indicates that halogenated compounds like 1,4-diiodo-2,3-dimethoxybenzene exhibit significant antioxidant activities. These compounds can scavenge free radicals and inhibit lipid peroxidation. A study reported that related compounds showed strong radical scavenging abilities comparable to standard antioxidants such as ascorbic acid .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of iodinated aromatic compounds. For instance, derivatives of 1,4-diiodo-2,3-dimethoxybenzene have demonstrated activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production; inhibiting this enzyme can be beneficial in treating hyperpigmentation disorders. Analogous compounds have shown promising results as tyrosinase inhibitors in vitro. For example, a related compound was reported to have an IC50 value significantly lower than that of standard inhibitors like kojic acid .

Case Study 1: Antioxidant Efficacy

A comparative study assessed the antioxidant potential of several iodinated compounds, including 1,4-diiodo-2,3-dimethoxybenzene. The results indicated that it effectively scavenged DPPH radicals with a percentage inhibition similar to established antioxidants .

Case Study 2: Antimicrobial Activity

In a series of experiments on antimicrobial activity against Staphylococcus aureus and Escherichia coli, 1,4-diiodo-2,3-dimethoxybenzene exhibited significant growth inhibition at concentrations as low as 50 µg/mL. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.